molecular formula C21H24N6O3 B3016685 2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-97-4

2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B3016685
CAS No.: 1105230-97-4
M. Wt: 408.462
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine with oxalic acid in the presence of hydrochloric acid can yield quinazoline derivatives, which can then be further modified to introduce the triazole ring . Industrial production methods often utilize microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and antiviral activities . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, it has applications in the field of materials science, where it is used to develop new materials with unique properties .

Comparison with Similar Compounds

When compared to other similar compounds, 2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to its unique structure and diverse biological activities. Similar compounds include [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-c]quinazolines, which also exhibit significant biological activities . the specific arrangement of functional groups in this compound imparts unique properties that make it particularly effective in certain applications .

Properties

IUPAC Name

2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-2-11-25-19(29)16-9-8-14(18(28)23-15-6-4-3-5-7-15)13-17(16)27-20(25)24-26(12-10-22)21(27)30/h8-9,13,15H,2-7,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRHDAWPFGVDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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